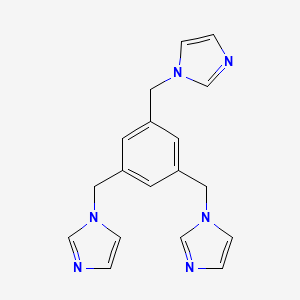

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Description

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (abbreviated as timb) is a tripodal ligand featuring a central benzene ring substituted with three imidazole groups via methylene linkers. Its molecular formula is $ \text{C}{18}\text{H}{18}\text{N}_6 $, with a molecular weight of 330.39 g/mol. Timb is widely employed in coordination chemistry and metal-organic framework (MOF) synthesis due to its flexibility and ability to bridge metal centers through three nitrogen donor sites . The methylene spacers between the benzene core and imidazole arms enhance conformational adaptability, enabling diverse coordination geometries (e.g., octahedral, tetrahedral) with transition metals like Ni(II), Zn(II), and Cu(II) .

Properties

IUPAC Name |

1-[[3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6/c1-4-22(13-19-1)10-16-7-17(11-23-5-2-20-14-23)9-18(8-16)12-24-6-3-21-15-24/h1-9,13-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCAOVHHIHUHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CC(=CC(=C2)CN3C=CN=C3)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Halogenated Precursors

A plausible route involves reacting 1,3,5-tris(bromomethyl)benzene with imidazole under basic conditions. This method mirrors protocols observed in the synthesis of structurally similar aryl-imidazole derivatives. For instance, patent CA2833394C describes the substitution of halogenated aromatics with imidazole using sodium hydride in N-methylpyrrolidinone (NMP). Adapting this approach:

$$

\text{1,3,5-Tris(bromomethyl)benzene} + 3\,\text{Imidazole} \xrightarrow{\text{NaH, NMP}} \text{this compound} + 3\,\text{HBr}

$$

The reaction proceeds via deprotonation of imidazole by sodium hydride, generating a nucleophilic imidazolide ion that displaces bromide from the tris(bromomethyl)benzene. Elevated temperatures (70–130°C) and inert atmospheres are critical to suppress side reactions, such as Hoffman elimination or polymerization.

Optimization and Mechanistic Considerations

Solvent and Base Selection

Polar aprotic solvents like NMP or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates, as evidenced in the synthesis of imidazole-containing pharmaceuticals. Sodium hydride or potassium carbonate are preferred bases for deprotonating imidazole, though milder bases (e.g., triethylamine) may reduce side reactions in sensitive systems.

Temperature and Reaction Time

Optimal temperatures range from 80–100°C, balancing reaction kinetics and thermal stability. Prolonged heating (>24 hours) risks decomposition, necessitating real-time monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Purification Techniques

Crude products often require recrystallization or column chromatography. For example, recrystallization from heptane or dichloroethane yields high-purity crystals, as demonstrated in hybrid polyoxometalate syntheses. HPLC analysis confirms purity >95.0%, with characteristic melting points of 183–187°C.

Analytical Validation

Spectroscopic Characterization

- NMR Spectroscopy : $$^1$$H NMR confirms the structure through signals for imidazole protons (δ 7.2–7.8 ppm) and methylene bridges (δ 4.8–5.2 ppm). $$^{13}$$C NMR resolves aromatic carbons (δ 120–140 ppm) and methylene carbons (δ 50–55 ppm).

- Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 318.38 (C$${18}$$H$${18}$$N$$_6$$).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 185°C, consistent with the reported melting point. Thermogravimetric analysis (TGA) shows stability up to 250°C, beyond which decomposition initiates.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

Role as a Ligand:

TIMB is widely recognized for its effectiveness as a ligand in catalytic processes. It enhances reaction rates and selectivity in organic synthesis, particularly in the production of fine chemicals. The imidazole groups can coordinate with metal ions, forming stable complexes that facilitate various catalytic reactions.

Case Studies:

- Research has shown that TIMB-based metal-organic frameworks (MOFs) exhibit superior catalytic activity in reactions such as oxidation and reduction processes. For example, studies involving manganese(II) complexes have demonstrated enhanced catalytic efficiency in organic transformations due to the unique coordination environment provided by TIMB .

Drug Development

Biological Interactions:

The structure of TIMB allows it to interact with biological targets effectively, making it a valuable candidate in the development of new pharmaceuticals. Its ability to form stable complexes with metal ions is particularly useful in targeting specific enzymes or receptors.

Potential Applications:

- Anticancer Activity: Preliminary studies suggest that TIMB derivatives exhibit efficacy against various cancer cell lines, indicating potential for development as anticancer agents.

- Diagnostic Applications: Its fluorescent properties may allow TIMB to be used in imaging techniques for diagnostic purposes.

Material Science

Advanced Materials:

TIMB plays a significant role in the synthesis of advanced materials, including polymers and nanocomposites. These materials often exhibit improved mechanical and thermal properties suitable for various industrial applications.

Metal-Organic Frameworks (MOFs):

- TIMB is utilized as a building block for constructing MOFs, which are crystalline materials known for their high porosity and tunable properties. These frameworks have applications in gas storage, separation processes, and catalysis due to their ability to selectively adsorb gases .

Biochemistry

Enzyme Studies:

In biochemical research, TIMB is employed in assays aimed at investigating enzyme activities and protein interactions. Its coordination chemistry allows researchers to explore complex biological systems more effectively.

Applications in Research:

- Studies involving TIMB have contributed to understanding enzyme mechanisms and the development of metal-based drugs that target specific biological pathways .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating reactions that would otherwise be less efficient or selective . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The table below compares timb with analogous imidazole-containing tripodal ligands:

Key Observations:

- Flexibility vs. Rigidity : Timb’s methylene linkers grant greater flexibility compared to 1,3,5-tri(1H-imidazol-1-yl)benzene, which has rigidly attached imidazoles. This flexibility allows timb to accommodate diverse metal coordination geometries .

- Core Structure Impact : TIPT’s triazine core enhances π-π interactions and thermal stability but limits structural diversity compared to timb’s benzene-based systems .

- Substituent Effects : Methyl groups on the benzene ring (e.g., 1,3,5-tris(imidazol-1-yl)-2,4,6-trimethylbenzene) introduce steric hindrance and hydrophobicity, reducing solubility but improving gas adsorption selectivity in MOFs .

Performance in Coordination Chemistry

- Metal Coordination : Timb forms 2D/3D frameworks with Ni(II) and Zn(II), whereas 1,3,5-tri(1H-imidazol-1-yl)benzene produces smaller clusters due to rigidity .

- Catalytic Activity : Imidazolium polymers derived from timb show superior CO₂ cycloaddition activity (e.g., 53% conversion at 10 bar CO₂) compared to triazine-based analogues, attributed to hydrogen-bonding urea side groups .

Biological Activity

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (commonly referred to as TIMB) is an organic compound notable for its unique tripodal structure featuring three imidazole groups attached to a benzene core. This structural characteristic enables TIMB to exhibit significant biological activity, particularly through its interactions with metal ions. This article delves into the biological activity of TIMB, emphasizing its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

TIMB has the molecular formula and is characterized by its white crystalline solid form. The imidazole groups serve as binding sites for various metal ions, making TIMB a versatile ligand in coordination chemistry.

Target Interaction

The primary biological activity of TIMB arises from its ability to form stable complexes with metal ions. The imidazole nitrogen atoms are capable of coordinating with these ions, facilitating various biochemical processes.

Mode of Action

The interaction between TIMB and metal ions leads to the formation of coordination compounds that can modulate biological activities. These complexes have been studied for their potential roles in drug delivery systems and as therapeutic agents due to their unique binding properties.

Pharmacokinetics

TIMB exhibits solubility in organic solvents such as methanol and ethanol, which is crucial for its application in biological studies. Its pharmacokinetic profile suggests that it can be effectively utilized in various biological environments.

Applications in Biological Research

- Metal-Based Drug Development : Due to its ability to form stable complexes with metal ions, TIMB is being investigated for the development of metal-based drugs that may enhance therapeutic efficacy against various diseases.

- Diagnostics : The compound's fluorescent properties make it a candidate for use in diagnostic imaging and sensing applications.

- Catalysis : In addition to biological applications, TIMB is employed in catalytic processes due to its ability to stabilize metal ions.

Case Studies

Several studies have highlighted the biological activity of TIMB:

- Metal Complexes : Research has demonstrated that TIMB-based metal complexes exhibit significant anticancer properties. For instance, manganese(II) complexes formed with TIMB were shown to have enhanced stability and bioactivity, indicating potential for therapeutic applications against cancer cells .

- Fluorescence Properties : Studies have explored the fluorescence characteristics of TIMB when complexed with cadmium ions, revealing its potential use in bioimaging techniques .

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Metal Ion Coordination | Forms stable complexes with various metal ions |

| Anticancer Activity | Demonstrated efficacy against cancer cell lines |

| Diagnostic Applications | Potential use in fluorescent imaging |

| Catalytic Applications | Used in catalysis due to stabilization of metal ions |

Q & A

Q. Key parameters :

- Temperature : Solvothermal synthesis at 413 K for 96 hours is typical .

- Counterions : Tetrabutylammonium fluoride aids in templating .

- Co-ligands : Rigid dicarboxylates (e.g., BDC, BPDC) enhance structural stability and porosity .

Basic: What synthetic methodologies are recommended for preparing coordination polymers with this ligand?

Answer:

Solvothermal synthesis is the most common approach:

- Procedure : Mix the ligand (0.2 mmol) with metal salts (e.g., NiSO₄·6H₂O, 0.1 mmol) and counterions (e.g., tetrabutylammonium fluoride, 0.3 mmol) in water. Heat in a sealed Pyrex tube at 413 K for 96 hours .

- Yield : ~30% after manual crystal separation .

- Purification : Use ethanol washing and air-drying to isolate phase-pure crystals .

Advanced: How can crystallographic disorder in MOFs involving this ligand be resolved?

Answer:

Disorder often arises from flexible imidazole arms or guest molecules. Strategies include:

- Refinement : Use SHELXL for split-atom modeling. For example, disordered imidazolyl rings (occupancy 0.528/0.471) were resolved via restrained refinement .

- SQUEEZE Routine : Remove unmodeled electron density from disordered solvent molecules (e.g., water) using PLATON .

- Thermogravimetric Analysis (TGA) : Validate solvent content (e.g., 20 water molecules per asymmetric unit) .

Advanced: What design strategies improve enantioselective adsorption in chiral MOFs using this ligand?

Answer:

- Co-ligand modification : Pairing with chiral dicarboxylates (e.g., L3/L4 functionalized with proline) enhances enantioselectivity. For example, replacing BDC with BPDC increased ee from 12.03% to 67.44% for bulkier substrates .

- Pore engineering : Larger channels (e.g., 12 Å) improve diffusion of chiral guests .

- DFT calculations : Validate hydrogen-bonding interactions between the framework and substrates .

Basic: What analytical techniques are essential for characterizing this ligand and its MOFs?

Answer:

Advanced: Why is predicting MOF structures with this ligand challenging, and how can synthesis variables be optimized?

Answer:

Challenges :

Q. Optimization :

- Molar ratios : A ligand-to-metal ratio of 2:1 favors binuclear clusters .

- pH control : Neutral conditions (pH ~7) prevent ligand protonation .

- Additives : Halide ions (e.g., I⁻) template specific topologies during in situ synthesis .

Basic: How is this ligand utilized in non-MOF applications, such as organocatalysis?

Answer:

The ligand’s imidazole groups act as hydrogen-bond donors. For example:

- Cyclic carbonate synthesis : Ionic polymers derived from this ligand (e.g., 53 ) achieved 90% conversion at 10 bar CO₂ and 90°C .

- Mechanism : Urea co-functionalization enhances substrate activation via H-bonding, as confirmed by DFT .

Advanced: What in situ transformations of this ligand have been observed under solvothermal conditions?

Answer:

In methanol at 413 K, the ligand undergoes N-alkylation to form 1,1',1''-(benzene-1,3,5-triyl)tris(3-methyl-1H-imidazol-3-ium) (L1³⁺), which templated [Ag₈I₁₂]²⁻ clusters . This highlights its reactivity in generating counterions for iodometallate frameworks.

Basic: What safety protocols are recommended when handling this ligand?

Answer:

- PPE : Gloves and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to dust formation .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.